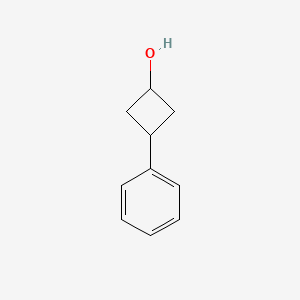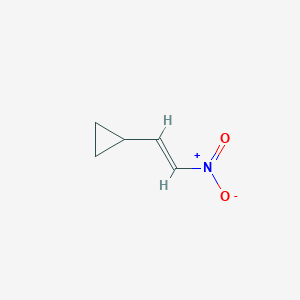![molecular formula C34H28O2P2 B3419713 (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide CAS No. 153275-76-4](/img/new.no-structure.jpg)
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of both vinyl and diphenylphosphoryl groups, which contribute to its reactivity and versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable vinyl precursor under controlled conditions. One common method is the oxidation of diphenylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted vinyl compounds.
科学的研究の応用
Chemistry
In chemistry, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry
Industrially, it is used as a stabilizer and additive in polymer production. Its properties enhance the thermal and oxidative stability of polymers, making them more durable and resistant to degradation.
作用機序
The mechanism by which (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
Uniqueness
Compared to these similar compounds, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide stands out due to its dual vinyl and diphenylphosphoryl groups. This unique combination enhances its reactivity and versatility, making it suitable for a broader range of applications in both research and industry.
特性
CAS番号 |
153275-76-4 |
|---|---|
分子式 |
C34H28O2P2 |
分子量 |
530.5 g/mol |
IUPAC名 |
1,4-bis[(E)-2-diphenylphosphorylethenyl]benzene |
InChI |
InChI=1S/C34H28O2P2/c35-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)27-25-29-21-23-30(24-22-29)26-28-38(36,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H/b27-25+,28-26+ |
InChIキー |
GDDMSQNYNOLQOO-NBHCHVEOSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
異性体SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)/C=C/P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















